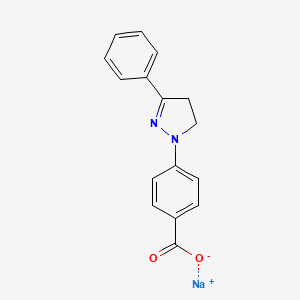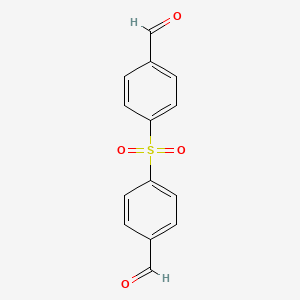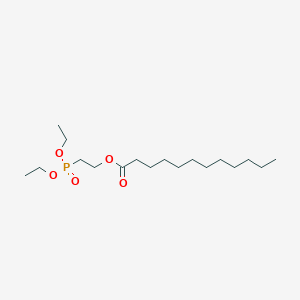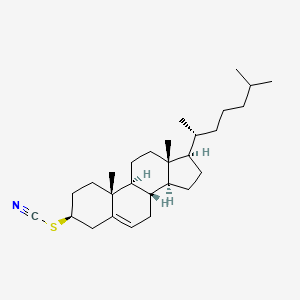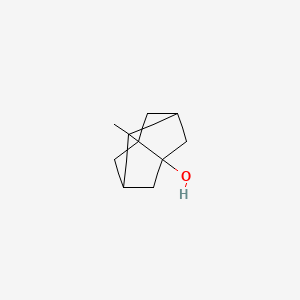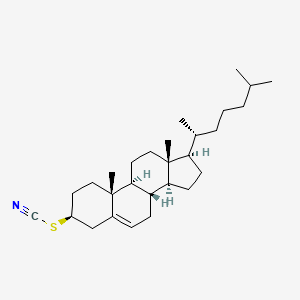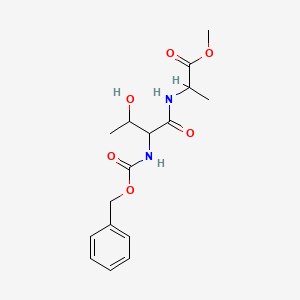
Alanine, N-benzyl methyl ester, L-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alanine, N-benzyl methyl ester, L- is an organic compound with the molecular formula C10H13NO2. It is a derivative of the amino acid alanine, where the amino group is substituted with a benzyl group and the carboxyl group is esterified with a methyl group. This compound is often used in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and fine chemicals .
准备方法
Synthetic Routes and Reaction Conditions
Alanine, N-benzyl methyl ester, L- can be synthesized through the esterification of L-alanine with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion .
Another method involves the use of trimethylchlorosilane (TMSCl) and methanol at room temperature, which has been shown to be an efficient reagent for the esterification of amino acids .
Industrial Production Methods
In industrial settings, the production of Alanine, N-benzyl methyl ester, L- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity .
化学反应分析
Types of Reactions
Alanine, N-benzyl methyl ester, L- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Benzyl alcohol or benzaldehyde.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学研究应用
Alanine, N-benzyl methyl ester, L- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: Alanine, N-benzyl methyl ester, L- is employed in the production of fine chemicals and as a reagent in various industrial processes
作用机制
The mechanism of action of Alanine, N-benzyl methyl ester, L- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the release of alanine and benzyl alcohol. The compound may also interact with receptors or other proteins, modulating their activity and influencing cellular processes .
相似化合物的比较
Alanine, N-benzyl methyl ester, L- can be compared with other similar compounds such as:
Alanine methyl ester: Lacks the benzyl group, making it less hydrophobic and less reactive in certain substitution reactions.
Alanine ethyl ester: Similar to the methyl ester but with a slightly larger ethyl group, affecting its solubility and reactivity.
Phenylalanine methyl ester: Contains a phenyl group instead of a benzyl group, leading to different steric and electronic effects .
These comparisons highlight the unique properties of Alanine, N-benzyl methyl ester, L-, such as its increased hydrophobicity and reactivity due to the presence of the benzyl group.
属性
CAS 编号 |
2483-53-6 |
|---|---|
分子式 |
C16H22N2O6 |
分子量 |
338.36 g/mol |
IUPAC 名称 |
methyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate |
InChI |
InChI=1S/C16H22N2O6/c1-10(15(21)23-3)17-14(20)13(11(2)19)18-16(22)24-9-12-7-5-4-6-8-12/h4-8,10-11,13,19H,9H2,1-3H3,(H,17,20)(H,18,22) |
InChI 键 |
TYQCBAAOCMMFDK-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C(=O)NC(C)C(=O)OC)NC(=O)OCC1=CC=CC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


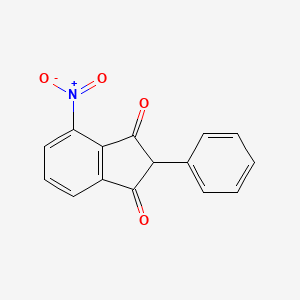
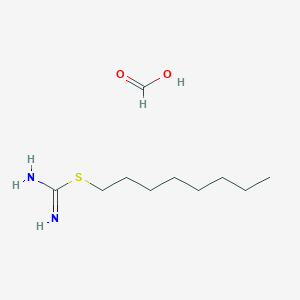
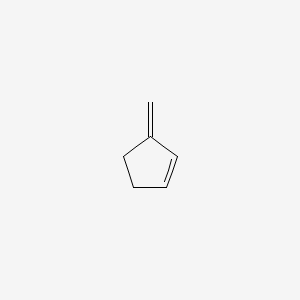
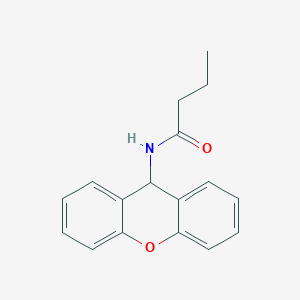
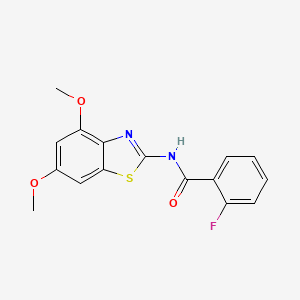

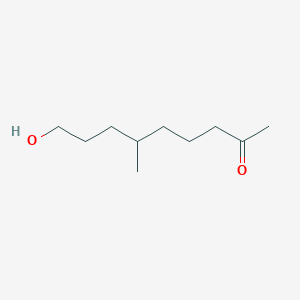
![(2-Chlorophenyl)[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14743831.png)
